molecular formula C10H9NO2 B8571200 2-Acetyl-6-methylbenzoxazole

2-Acetyl-6-methylbenzoxazole

Cat. No.: B8571200
M. Wt: 175.18 g/mol
InChI Key: AENDJKVJOFTCIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-6-methylbenzoxazole is a chemical compound based on the benzoxazole scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug discovery. Benzoxazole derivatives are extensively investigated for their diverse biological activities and potential as therapeutic agents. This compound features acetyl and methyl substituents, which are common functional groups used to optimize the potency and properties of lead molecules in pharmaceutical research. The benzoxazole core is a privileged structure in the design of enzyme inhibitors. Specifically, derivatives similar to 2-Acetyl-6-methylbenzoxazole are explored as potential inhibitors for various biological targets. Research indicates that 2-aryl benzoxazole compounds can act as potent, mixed-type dual inhibitors of cholinesterases, which are key enzymes targeted in Alzheimer's disease research . Furthermore, benzoxazole-based molecules have demonstrated promising applications in oncology, functioning as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, a critical target in anti-cancer drug development for arresting tumor angiogenesis . The structural features of this compound make it a valuable synthetic intermediate or a candidate for further derivatization in fragment-based drug design campaigns aimed at developing multi-target therapeutic ligands . This product is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers are encouraged to consult the current scientific literature for the latest findings on benzoxazole chemistry and biology.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

1-(6-methyl-1,3-benzoxazol-2-yl)ethanone

InChI

InChI=1S/C10H9NO2/c1-6-3-4-8-9(5-6)13-10(11-8)7(2)12/h3-5H,1-2H3

InChI Key

AENDJKVJOFTCIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Acetyl-6-methylbenzoxazole with key analogs, highlighting structural differences and their implications:

Compound Name CAS No. Molecular Formula Substituents Key Functional Groups Molecular Weight Key Properties
2-Acetyl-6-methylbenzoxazole 177492-52-3 C₁₀H₉NO₂ 2-Acetyl, 6-Methyl Acetyl, Benzoxazole 175.19 g/mol Electron-withdrawing acetyl; moderate lipophilicity
2-Methylbenzo[d]oxazol-6-amine 5676-60-8 C₈H₈N₂O 2-Methyl, 6-Amine Amine, Benzoxazole 148.16 g/mol Electron-donating amine; higher polarity
5-Methyl-2-phenylbenzoxazole 7420-86-2 C₁₄H₁₁NO 5-Methyl, 2-Phenyl Phenyl, Benzoxazole 209.25 g/mol Enhanced aromaticity; lower solubility
Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate 54-OR110797 C₁₄H₁₇NO₃ 2-Butyl, 6-Carboxylate Ester, Benzoxazole 255.29 g/mol Hydrolyzable ester; high synthetic versatility
2-Methyl-6-phenylbenzothiazole 107559-02-4 C₁₄H₁₁NS 2-Methyl, 6-Phenyl Benzothiazole 225.31 g/mol Sulfur atom enhances stability; higher lipophilicity

Electronic and Reactivity Differences

  • Acetyl vs. Amine Substituents : The acetyl group in 2-Acetyl-6-methylbenzoxazole withdraws electron density, reducing nucleophilicity at the benzoxazole ring compared to 2-Methylbenzo[d]oxazol-6-amine, which has an electron-donating amine group. This makes the latter more reactive in electrophilic substitution reactions .
  • Benzoxazole vs. Benzothiazole : Replacing oxygen with sulfur (as in 2-Methyl-6-phenylbenzothiazole) increases aromatic stability and polarizability due to sulfur’s larger atomic radius. This also alters solubility, with benzothiazoles typically being less polar .

Q & A

Q. What are the established synthetic routes for 2-Acetyl-6-methylbenzoxazole, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer: The synthesis of benzoxazole derivatives typically involves cyclization reactions. For 2-acetyl-substituted analogs, a common approach is the condensation of o-aminophenol derivatives with acetyl-containing precursors under acidic or catalytic conditions. For example, cyclocondensation using acetic anhydride or acetyl chloride in the presence of catalysts (e.g., polyphosphoric acid) can introduce the acetyl group . Optimization parameters include:
  • Temperature: Elevated temperatures (80–120°C) enhance reaction kinetics but may increase side products.
  • Solvent: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalysts: Lewis acids like ZnCl₂ can improve regioselectivity .
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound.

Q. How is 2-Acetyl-6-methylbenzoxazole characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer: A multi-technique approach ensures structural confirmation and purity:
  • NMR Spectroscopy: ¹H and ¹³C NMR identify protons and carbons in the benzoxazole ring and acetyl/methyl groups. For example, the acetyl carbonyl (C=O) appears at ~170 ppm in ¹³C NMR .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₀H₉NO₂: calc. 175.0633) .
  • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for 2-Acetyl-6-methylbenzoxazole derivatives across different studies?

  • Methodological Answer: Contradictions often arise from variations in assay conditions, substituent positioning, or impurity profiles. Strategies include:
  • Cross-Validation: Replicate assays in multiple cell lines (e.g., cancer vs. microbial models) to confirm target specificity .
  • Purity Analysis: Use HPLC-MS to rule out impurities (e.g., unreacted precursors) that may skew bioactivity results .
  • Structural Analog Comparison: Test derivatives with modified substituents (e.g., 6-nitro or 6-chloro analogs) to isolate structure-activity relationships (SAR) .
    For example, antifungal activity discrepancies may stem from differences in fungal membrane permeability or assay pH .

Q. What computational strategies are employed to predict the interaction mechanisms of 2-Acetyl-6-methylbenzoxazole with biological targets?

  • Methodological Answer: Computational tools provide insights into binding modes and pharmacokinetics:
  • Molecular Docking: Software like AutoDock Vina models ligand-receptor interactions (e.g., with fungal CYP51 or bacterial DNA gyrase) .
  • Molecular Dynamics (MD) Simulations: GROMACS or AMBER assess stability of ligand-target complexes over time (e.g., hydrogen bonding with catalytic residues) .
  • ADMET Prediction: SwissADME evaluates drug-likeness (e.g., logP, bioavailability) to prioritize derivatives for synthesis .

Q. How can researchers design derivatives of 2-Acetyl-6-methylbenzoxazole to enhance selectivity for anticancer targets?

  • Methodological Answer: Rational design leverages SAR and structural biology:
  • Electron-Withdrawing Groups: Introduce substituents (e.g., -NO₂ at position 5) to modulate electron density and enhance DNA intercalation .
  • Hybrid Molecules: Conjugate benzoxazole with pharmacophores like chalcones or hydrazones to target multiple pathways (e.g., apoptosis and angiogenesis) .
  • Prodrug Strategies: Mask the acetyl group with ester linkages to improve solubility and tumor-specific activation .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity for 2-Acetyl-6-methylbenzoxazole derivatives, while others show negligible effects?

  • Methodological Answer: Key factors to investigate:
  • Microbial Strain Variability: Activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria may differ due to cell wall complexity .
  • Assay Conditions: MIC (minimum inhibitory concentration) values vary with inoculum size, growth media, and incubation time. Standardize protocols using CLSI guidelines .
  • Resistance Mechanisms: Efflux pump expression in resistant strains may reduce intracellular drug accumulation .

Methodological Tables

Q. Table 1: Common Synthetic Routes for Benzoxazole Derivatives

MethodReagents/ConditionsYield RangeKey Reference
Cyclocondensationo-Aminophenol + Acetyl chloride, ZnCl₂, 110°C60–75%
Microwave-Assistedo-Nitro derivatives, Pd/C, H₂, 150°C80–90%

Q. Table 2: Analytical Parameters for Purity Assessment

TechniqueParametersTarget Criteria
HPLCC18 column, 30:70 acetonitrile:H₂O, 1 mL/minRetention time ±0.2 min
HRMSESI+ mode, resolution >30,000Δmass <2 ppm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.